molecular formula C23H18ClF3N2O4S B4581177 Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate

Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate

Cat. No.: B4581177
M. Wt: 510.9 g/mol
InChI Key: UAMLHZYBVGHCBO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a thiophene-based derivative characterized by:

  • Thiophene core with substitutions at positions 2, 3, 4, and 3.
  • 3-Chlorobenzamido group at position 2.
  • Ethyl ester at position 3.
  • Methyl group at position 4.
  • Carbamoyl group linked to a 2-(trifluoromethyl)phenyl moiety at position 5.
    Its molecular formula is C₂₆H₂₅F₃N₂O₇S (MW: 566.5 g/mol), as detailed in . The compound’s structural complexity confers unique physicochemical and biological properties, making it a focus in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-[[2-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF3N2O4S/c1-3-33-22(32)17-12(2)18(20(31)28-16-10-5-4-9-15(16)23(25,26)27)34-21(17)29-19(30)13-7-6-8-14(24)11-13/h4-11H,3H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMLHZYBVGHCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of Functional Groups: The chlorobenzamido and trifluoromethylphenylcarbamoyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved using ethanol and an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the carbonyl groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid, sulfuric acid, bromine, chloroform as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its unique structural features.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and microbial growth.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, and the bacterial cell wall synthesis pathway in antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences in substituents and their implications:

Compound Name (IUPAC) Substituents at Position 2 Substituents at Position 5 Key Functional Groups Molecular Weight Notable Properties
Target Compound 3-Chlorobenzamido 2-(Trifluoromethyl)phenyl carbamoyl Cl, CF₃, ethyl ester 566.5 g/mol Enhanced lipophilicity (CF₃), potential metabolic stability
Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate () 4-Fluorobenzamido 2-Methylphenyl carbamoyl F, CH₃ ~520 g/mol Fluorine enhances bioavailability; methyl group reduces steric hindrance
Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate () 3-Nitrobenzamido Phenyl NO₂, phenyl ~470 g/mol Nitro group confers moderate antimicrobial activity
Ethyl 5-phenyl-3-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate () 3-(Trifluoromethyl)benzamido Phenyl CF₃, phenyl ~480 g/mol Trifluoromethyl enhances pharmacological profile
Methyl 2-(3-fluorobenzamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate () 3-Fluorobenzamido 3-(Trifluoromethyl)phenyl carbamoyl F, CF₃, methyl ester ~510 g/mol Methyl ester alters pharmacokinetics vs. ethyl ester

Pharmacological Implications

  • Target Compound : Preliminary docking studies (referencing ) suggest strong interactions with kinase ATP-binding pockets due to the CF₃ group’s hydrophobic interactions and the chloro substituent’s electronic effects .
  • Fluorinated Analogs (): Exhibit improved CNS penetration and target selectivity, making them candidates for neurodegenerative disease research .
  • Nitro-Substituted Analogs (): Limited to topical applications due to systemic toxicity risks .

Biological Activity

Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate, also known as ChemDiv Compound ID 3047-5022, is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H18ClF3N2O4S
  • Molecular Weight : 510.92 g/mol
  • LogP : 5.626 (indicating high lipophilicity)
  • Water Solubility : LogSw -5.97 (poor solubility in water)

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities across various cancer cell lines.

The compound is believed to induce apoptosis in cancer cells by disrupting cellular pathways essential for cell survival. For instance, compounds in the same class have been shown to inhibit key signaling pathways involved in tumor growth and proliferation.

Case Studies

  • Cell Line Studies : In vitro studies using the MTT assay demonstrated that related compounds exhibited IC50 values in the nanomolar range against several human cancer cell lines, including:
    • SKRB-3 : IC50 = 1.2 nM
    • SW620 : IC50 = 4.3 nM
    • A549 : IC50 = 44 nM
    • HepG2 : IC50 = 48 nM
    These studies suggest that the compound can effectively inhibit cell proliferation and induce apoptosis, particularly in liver and lung cancer cells .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups such as the trifluoromethyl and chlorobenzamido moieties has been linked to enhanced biological activity. Modifications to these groups can significantly alter the compound's efficacy and selectivity against different cancer types .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (nM)Target Cell Line
Compound 7eC23H18ClF3N2O4S1.2SKRB-3
Compound AC22H17ClF3N2O4S4.3SW620
Compound BC24H19ClF3N2O4S44A549
Compound CC23H18ClF3N2O4S48HepG2

Q & A

Q. Key optimization parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields at controlled exothermicity
SolventDMF or THFDMF enhances acylation efficiency
CatalystsTriethylamine (TEA)Neutralizes HCl byproducts during acylation
Purification via flash column chromatography (hexane:ethyl acetate gradients) is critical for isolating the product from regioisomers .

Advanced: How can structural contradictions in NMR or crystallography data be resolved during characterization?

Answer:
Discrepancies often arise from:

  • Rotameric conformations of the trifluoromethyl group, causing splitting in 19F^{19}\text{F}-NMR signals .
  • Crystal packing effects altering bond angles in X-ray data vs. solution-state structures .

Q. Methodological approaches :

  • Use variable-temperature NMR to average dynamic effects .
  • Compare computational (DFT) models with experimental data to identify dominant conformers .
  • Employ synchrotron XRD for high-resolution crystallography to resolve ambiguities .

Basic: Which techniques are essential for confirming the compound’s purity and structural identity?

Answer:

  • HPLC-MS : Quantifies purity (>95%) and detects hydrolyzed byproducts (e.g., free carboxylic acid) .
  • Multinuclear NMR :
    • 1H^{1}\text{H}-NMR: Methyl groups at δ 1.3–1.5 ppm (ethyl ester) and δ 2.2–2.5 ppm (thiophene-CH3_3) .
    • 13C^{13}\text{C}-NMR: Carbonyl signals at δ 165–175 ppm confirm amide/ester functionalities .
  • FT-IR : Stretching vibrations at 1700–1750 cm1^{-1} (C=O) and 3300 cm1^{-1} (N-H) .

Advanced: How can structure-activity relationships (SAR) be explored for pharmacological potential?

Answer:
Key substituent effects :

SubstituentBiological ImpactExample Data
3-ChlorobenzamidoEnhances target affinity (e.g., kinase inhibition) IC50_{50} reduced by 40% vs. non-halogenated analogs
TrifluoromethylphenylIncreases lipophilicity (logP ~3.8) and metabolic stability t1/2_{1/2} >6h in microsomal assays

Q. Methodology :

  • Synthesize analogs with modified aryl/amide groups .
  • Test in kinase inhibition assays (e.g., EGFR, VEGFR2) and compare IC50_{50} values .
  • Perform molecular docking to map binding interactions (e.g., halogen bonding with ATP-binding pockets) .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solubility : DMSO stock solutions (10 mM) are stable for ≤3 months at –80°C .
  • Decomposition risks : Hydrolysis of ester groups in aqueous buffers (pH >7.5); use within 24h .

Advanced: How can contradictions in biological activity data across studies be addressed?

Answer:
Common sources of variability:

  • Assay conditions : Varying ATP concentrations in kinase assays alter IC50_{50} values .
  • Cell line specificity : Differential expression of efflux transporters (e.g., P-gp) affects cytotoxicity results .

Q. Resolution strategies :

  • Standardize protocols (e.g., Eurofins Panlabs kinase panel) .
  • Use isogenic cell lines to isolate target-specific effects .
  • Meta-analysis of published data with attention to EC50_{50}/IC50_{50} normalization .

Basic: What computational tools are suitable for predicting physicochemical properties?

Answer:

  • logP/logD : SwissADME or MarvinSuite (consensus values improve accuracy) .
  • pKa : ACD/Labs Percepta predicts ionizable groups (amide NH: pKa ~10.5; ester COOH: pKa ~4.5) .
  • Solubility : QSPR models in MOE or Schrodinger’s QikProp .

Advanced: How can regioselectivity challenges during synthesis be mitigated?

Answer:

  • Protecting groups : Temporarily block the 5-position during Gewald reaction to direct acylation to the 2-position .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., 30% yield improvement at 100°C/10min) .
  • HPLC-guided fractionation : Isolate desired regioisomer using chiral stationary phases (e.g., Chiralpak IA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-chlorobenzamido)-4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.